Potassium 5-(methanesulfonylmethyl)-1,2,4-oxadiazole-3-carboxylate
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Overview
Description
Potassium 5-(methanesulfonylmethyl)-1,2,4-oxadiazole-3-carboxylate is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by its potassium salt form, which enhances its solubility and reactivity in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 5-(methanesulfonylmethyl)-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of methanesulfonylmethyl chloride with 1,2,4-oxadiazole-3-carboxylic acid under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Potassium 5-(methanesulfonylmethyl)-1,2,4-oxadiazole-3-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed as reducing agents.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Potassium 5-(methanesulfonylmethyl)-1,2,4-oxadiazole-3-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential pharmaceutical applications.
Biology: This compound has shown potential as a biological probe in studying enzyme mechanisms and as a precursor for bioactive molecules.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: In the chemical industry, this compound is utilized in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which Potassium 5-(methanesulfonylmethyl)-1,2,4-oxadiazole-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group in the compound plays a crucial role in its biological activity, often acting as a key functional group in enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Potassium 5-(ethanesulfonylmethyl)-1,2,4-oxadiazole-3-carboxylate
Potassium 5-(propanesulfonylmethyl)-1,2,4-oxadiazole-3-carboxylate
Potassium 5-(butanesulfonylmethyl)-1,2,4-oxadiazole-3-carboxylate
Uniqueness: Potassium 5-(methanesulfonylmethyl)-1,2,4-oxadiazole-3-carboxylate stands out due to its unique methanesulfonyl group, which imparts distinct chemical and biological properties compared to its longer-chain analogs.
Properties
IUPAC Name |
potassium;5-(methylsulfonylmethyl)-1,2,4-oxadiazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O5S.K/c1-13(10,11)2-3-6-4(5(8)9)7-12-3;/h2H2,1H3,(H,8,9);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLBLHVXNNDLKO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=NC(=NO1)C(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5KN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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